molecular formula C6H15N5S B14080208 4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate CAS No. 102203-10-1

4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate

Katalognummer: B14080208
CAS-Nummer: 102203-10-1
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: DZRABGJZNZZQJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is a chemical compound with the molecular formula C6H15N5S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester typically involves the reaction of appropriate amines with thiourea derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Wissenschaftliche Forschungsanwendungen

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbamimidothioic acid, 4-[(aminoiminomethyl)amino]butyl ester is unique due to its specific structural features, such as the presence of both amino and thiourea groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

102203-10-1

Molekularformel

C6H15N5S

Molekulargewicht

189.28 g/mol

IUPAC-Name

4-(hydrazinylmethylideneamino)butyl carbamimidothioate

InChI

InChI=1S/C6H15N5S/c7-6(8)12-4-2-1-3-10-5-11-9/h5H,1-4,9H2,(H3,7,8)(H,10,11)

InChI-Schlüssel

DZRABGJZNZZQJH-UHFFFAOYSA-N

Kanonische SMILES

C(CCSC(=N)N)CN=CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.